molecular formula C10H15N3 B1416261 2-Methyl-4-(piperidin-4-yl)pyrimidine CAS No. 949100-33-8

2-Methyl-4-(piperidin-4-yl)pyrimidine

Cat. No.: B1416261
CAS No.: 949100-33-8
M. Wt: 177.25 g/mol
InChI Key: NENMZMXAVYQZQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(piperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 2-position and a piperidin-4-yl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

2-Methyl-4-(piperidin-4-yl)pyrimidine plays a role in biochemical reactions by interacting with specific enzymes and proteins. One notable interaction is with the enzyme IKKβ (I-kappa-B kinase beta), where this compound acts as an inhibitor . This interaction is characterized by the formation of stable hydrophobic interactions within the catalytic pocket of IKKβ. Additionally, the compound may interact with other proteins involved in cell signaling pathways, contributing to its potential therapeutic effects.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, for example, it can inhibit cell proliferation by targeting specific signaling pathways . This compound influences cell function by modulating cell signaling pathways such as the PI3K-Akt pathway, which is crucial for cell survival and proliferation. Furthermore, this compound can impact gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the catalytic pocket of IKKβ, inhibiting its activity and thereby blocking the downstream signaling pathways that promote inflammation and cell proliferation . Additionally, this compound may inhibit other enzymes and proteins involved in cell signaling, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and proteins, resulting in lasting changes in cellular function. These effects have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall efficacy and safety of the compound, as the metabolites may have different biological activities. Additionally, this compound can influence metabolic flux and metabolite levels, impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues can affect its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target enzymes and proteins, determining its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-4-yl)pyrimidine typically involves the reaction of 2,4-dichloro-5-methylpyrimidine with piperidine. The reaction is carried out in the presence of a solvent such as dioxane, and the mixture is heated to facilitate the substitution reaction . The general reaction scheme is as follows:

2,4-Dichloro-5-methylpyrimidine+PiperidineThis compound+HCl\text{2,4-Dichloro-5-methylpyrimidine} + \text{Piperidine} \rightarrow \text{this compound} + \text{HCl} 2,4-Dichloro-5-methylpyrimidine+Piperidine→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-4-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pyrimidine ring, which can be activated by electron-withdrawing groups.

    Oxidation and Reduction: The piperidine moiety can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

    Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases and other condensation products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include substituted pyrimidines, N-oxides, and various condensation products, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-4-yl)pyrimidine: Similar in structure but lacks the methyl group at the 2-position.

    2-Methyl-4-(pyridin-4-yl)pyrimidine: Similar but contains a pyridine ring instead of a piperidine ring.

    2,4-Dimethylpyrimidine: Lacks the piperidin-4-yl group.

Uniqueness

2-Methyl-4-(piperidin-4-yl)pyrimidine is unique due to the presence of both the methyl group and the piperidin-4-yl group, which confer specific steric and electronic properties that influence its reactivity and biological

Properties

IUPAC Name

2-methyl-4-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8-12-7-4-10(13-8)9-2-5-11-6-3-9/h4,7,9,11H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENMZMXAVYQZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651201
Record name 2-Methyl-4-(piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949100-33-8
Record name 2-Methyl-4-(piperidin-4-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(piperidin-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(piperidin-4-yl)pyrimidine
Reactant of Route 3
2-Methyl-4-(piperidin-4-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Methyl-4-(piperidin-4-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-(piperidin-4-yl)pyrimidine
Reactant of Route 6
2-Methyl-4-(piperidin-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.